4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may include:
Formation of the pyrrolone core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of substituents: The fluorophenyl and methoxybenzoyl groups can be introduced through substitution reactions using suitable reagents.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological assays: It can be tested for its activity against different biological targets, such as enzymes or receptors.
Medicine
Drug development: The compound may serve as a lead compound for developing new pharmaceuticals.
Industry
Material science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating receptor activity.
Inhibition of enzymes: Blocking enzyme activity.
Pathway modulation: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 4-(4-Methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Uniqueness
The unique combination of substituents in 4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Properties
CAS No. |
609793-54-6 |
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Molecular Formula |
C24H18F2N2O4 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18F2N2O4/c1-32-19-9-6-16(11-18(19)26)22(29)20-21(15-4-7-17(25)8-5-15)28(24(31)23(20)30)13-14-3-2-10-27-12-14/h2-12,21,29H,13H2,1H3/b22-20+ |
InChI Key |
WHMYWCDNWSTBTE-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O)F |
Origin of Product |
United States |
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